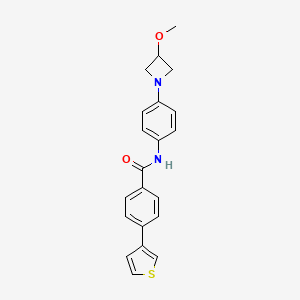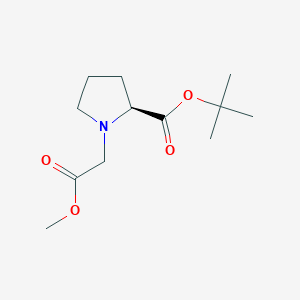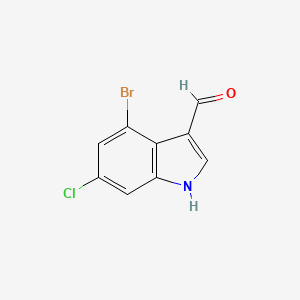![molecular formula C15H22N2O3 B2762218 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid CAS No. 1009260-27-8](/img/structure/B2762218.png)
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid is a synthetic organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . It is also known by its IUPAC name, N-{[(4-methylbenzyl)amino]carbonyl}leucine . This compound is characterized by its complex structure, which includes a leucine backbone modified with a 4-methylphenyl group and a carbamoyl group.
準備方法
The synthesis of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the leucine derivative. The synthetic route may include the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the carbamoyl group: The protected leucine is then reacted with 4-methylbenzyl isocyanate to form the carbamoyl group.
Deprotection: The protecting group is removed to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
化学反応の分析
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The 4-methylphenyl group may enhance binding affinity through hydrophobic interactions .
類似化合物との比較
Similar compounds to 4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid include:
N-{[(4-methylphenyl)methyl]carbamoyl}glycine: This compound has a similar structure but with a glycine backbone instead of leucine.
N-{[(4-methylphenyl)methyl]carbamoyl}alanine: This compound has an alanine backbone, making it less bulky compared to the leucine derivative.
N-{[(4-methylphenyl)methyl]carbamoyl}valine: This compound has a valine backbone, which introduces additional steric hindrance.
The uniqueness of this compound lies in its specific combination of functional groups and the leucine backbone, which may confer distinct biological and chemical properties.
特性
IUPAC Name |
4-methyl-2-[(4-methylphenyl)methylcarbamoylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(14(18)19)17-15(20)16-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIVAYOFFVRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(CC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2762135.png)
![1-{5-[(cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2762136.png)


![2-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2762142.png)
![2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2762143.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)

![N-(3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2762149.png)
![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-{8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2762150.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2762152.png)
![N-{[5-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2762154.png)

![1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2762157.png)
